

# spectroscopic data (NMR, IR, MS) for Methyl 3-amino-5-fluorobenzoate

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## Compound of Interest

Compound Name: Methyl 3-amino-5-fluorobenzoate

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A comprehensive analysis of the spectroscopic data for **Methyl 3-amino-5-fluorobenzoate**, a valuable intermediate in pharmaceutical and chemical research, is presented in this technical guide.[1][2][3] This document provides a detailed overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, tailored for researchers, scientists, and professionals in drug development.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **Methyl 3-amino-5-fluorobenzoate**.

### Table 1: Nuclear Magnetic Resonance (NMR) Data

<sup>1</sup> H NMR		Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment		
Aromatic CH		6.8 - 7.5	Multiplet	Ar-H			
NH <sub>2</sub>		3.5 - 4.5	Broad Singlet	Amine Protons			
OCH <sub>3</sub>		~3.8	Singlet	Methyl Ester Protons			
<sup>13</sup> C NMR		Predicted Chemical Shift ( $\delta$ , ppm)	Assignment				
Carbonyl C=O		~166	Ester Carbonyl				
Aromatic C-F		161 - 164 (d, $^1\text{JCF} \approx 245$ Hz)	Carbon bonded to Fluorine				
Aromatic C-NH <sub>2</sub>		~148	Carbon bonded to Amine				
Aromatic C-COOCH <sub>3</sub>		~132	Carbon bonded to Ester				
Aromatic CH		105 - 120	Aromatic Carbons				
OCH <sub>3</sub>		~52	Methyl Ester Carbon				

Note: Predicted values are based on analogous compounds such as methyl 3-fluorobenzoate and methyl 3-aminobenzoate.[\[4\]](#)[\[5\]](#)

## Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data

Spectroscopic Technique	Key Absorptions / Fragments	Interpretation
IR Spectroscopy (cm <sup>-1</sup> )	3450 - 3300 (two bands)	N-H stretching of primary amine
3100 - 3000	Aromatic C-H stretching	
1720 - 1700	C=O stretching of the ester	
1620 - 1580	N-H bending and aromatic C=C stretching	
1250 - 1200	Asymmetric C-O-C stretching of the ester	
1100 - 1000	Symmetric C-O-C stretching of the ester	
Mass Spectrometry (m/z)	169	Molecular ion (M <sup>+</sup> )
138	Loss of methoxy group (-OCH <sub>3</sub> )	
110	Loss of carbomethoxy group (-COOCH <sub>3</sub> )	

Note: IR data is predicted based on typical functional group absorptions. Mass spectrometry fragments are predicted based on the structure of **Methyl 3-amino-5-fluorobenzoate**.[\[1\]](#)

## Experimental Protocols

Detailed methodologies for the key experiments are provided below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-25 mg of **Methyl 3-amino-5-fluorobenzoate** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>). The solution should be free of particulate matter.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference ( $\delta$  = 0.00 ppm).

- Data Acquisition:
  - Transfer the solution to a 5 mm NMR tube.
  - Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a 400 MHz or 500 MHz spectrometer.
  - For  $^1\text{H}$  NMR, typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
  - For  $^{13}\text{C}$  NMR, a proton-decoupled sequence is used to simplify the spectrum, with a wider spectral window and a longer acquisition time due to the lower natural abundance and sensitivity of the  $^{13}\text{C}$  nucleus.

## Infrared (IR) Spectroscopy

- Sample Preparation:
  - Thin Film: Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride. Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.
  - KBr Pellet: Alternatively, grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder. Press the mixture into a translucent pellet using a hydraulic press.
- Data Acquisition:
  - Place the prepared sample in the IR spectrometer.
  - Record the spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ .
  - A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

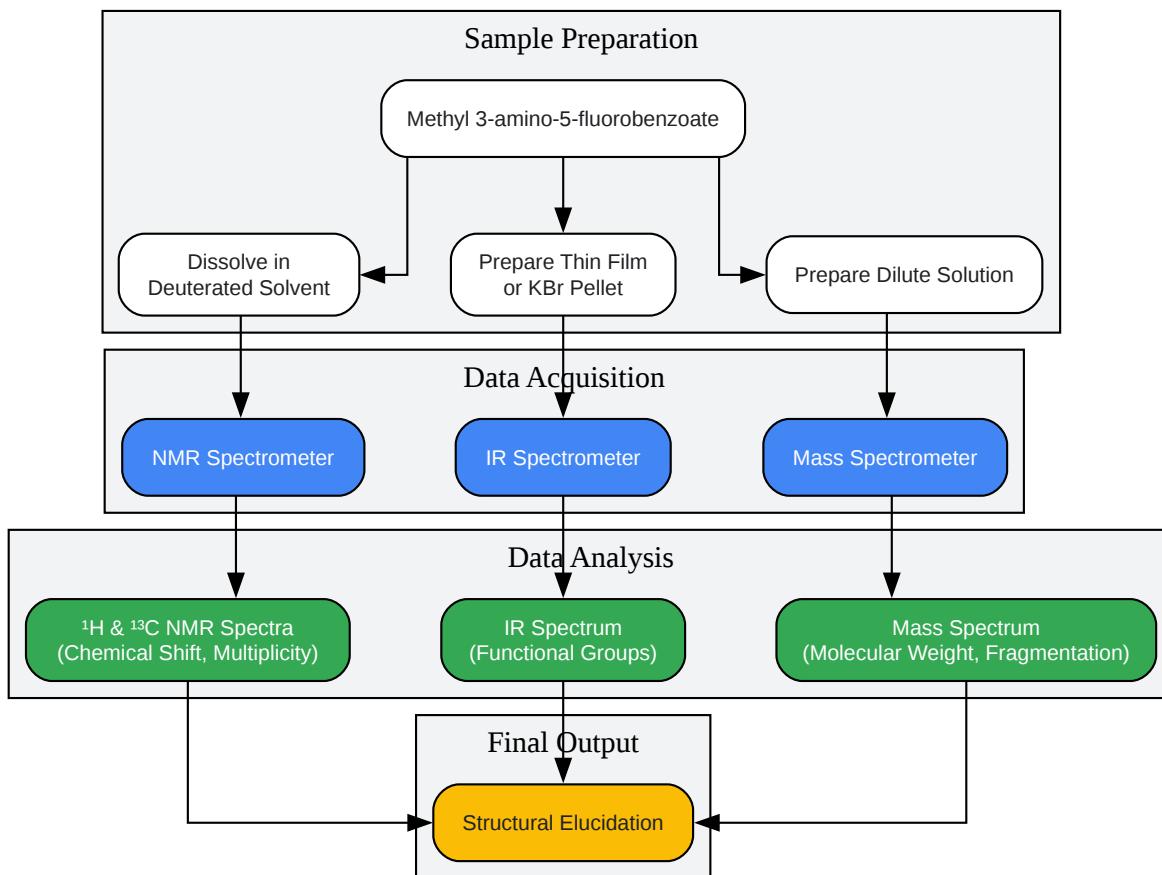
## Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

- Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) or Electrospray Ionization (ESI) can be used. EI is a common technique for small organic molecules and often results in fragmentation, providing structural information.
- Data Acquisition:
  - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
  - The detector records the abundance of each ion.
  - The resulting mass spectrum plots the relative intensity of ions versus their m/z ratio.

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for **Methyl 3-amino-5-fluorobenzoate**.



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Caption: Workflow for Spectroscopic Analysis.

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